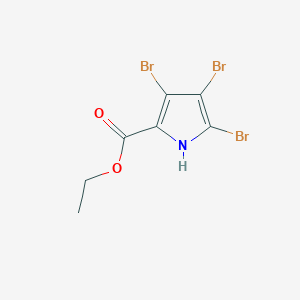
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
描述
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative. This compound is characterized by the presence of three bromine atoms attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl pyrrole-2-carboxylate. The process begins with the preparation of ethyl pyrrole-2-carboxylate, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3, 4, and 5 positions of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination step is carefully monitored to avoid over-bromination or side reactions.
化学反应分析
Types of Reactions
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: It can undergo oxidation to form more oxidized pyrrole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents like ethanol or methanol.
Reduction: Reagents such as zinc dust in acetic acid or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield ethyl 3,4,5-trisubstituted pyrrole-2-carboxylates, while reduction reactions can produce ethyl pyrrole-2-carboxylate or its partially brominated derivatives.
科学研究应用
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of brominated natural products and their biological activities.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate exerts its effects is primarily through its ability to interact with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the context in which the compound is used, such as its interaction with enzymes, receptors, or nucleic acids.
相似化合物的比较
Similar Compounds
- Ethyl 3,4-dibromo-1H-pyrrole-2-carboxylate
- Ethyl 3,5-dibromo-1H-pyrrole-2-carboxylate
- Ethyl 4,5-dibromo-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to its dibrominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
属性
IUPAC Name |
ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3NO2/c1-2-13-7(12)5-3(8)4(9)6(10)11-5/h11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREWYORDFNMAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















